molecular formula C28H56O2 B1237824 Isomontanic acid CAS No. 5638-08-4

Isomontanic acid

Cat. No.: B1237824
CAS No.: 5638-08-4
M. Wt: 424.7 g/mol
InChI Key: GCUBDUZUXAQLEY-UHFFFAOYSA-N
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Description

Isomontanic acid, a branched-chain carboxylic acid, is industrially significant due to its unique physicochemical properties. Such compounds are widely used in lubricants, plasticizers, and as intermediates in organic synthesis. Their branched structures confer advantages like low volatility, thermal stability, and compatibility with nonpolar matrices, making them valuable in industrial applications.

Properties

CAS No.

5638-08-4

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

26-methylheptacosanoic acid

InChI

InChI=1S/C28H56O2/c1-27(2)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(29)30/h27H,3-26H2,1-2H3,(H,29,30)

InChI Key

GCUBDUZUXAQLEY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similar Compounds

Two compounds structurally and functionally analogous to isomontanic acid are:

  • 2-Ethylhexanoic acid (CAS 149-57-5): A branched C8 carboxylic acid with a distinct ethyl side chain.
  • Neodecanoic acid (CAS 26896-18-4): A highly branched C10 carboxylic acid with a tertiary carbon structure.

Comparative Analysis

The table below summarizes key properties of this compound (inferred as isooctanoic acid) and its analogs:

Property This compound (Isooctanoic Acid) 2-Ethylhexanoic Acid Neodecanoic Acid
Molecular Formula C₈H₁₆O₂ C₈H₁₆O₂ C₁₀H₂₀O₂
Molecular Weight 144.21 g/mol 144.21 g/mol 172.27 g/mol
CAS Number 25103-52-0 149-57-5 26896-18-4
Boiling Point 235–240°C 228°C 250°C
Solubility Slightly soluble in water Insoluble in water Insoluble in water
Applications Lubricants, plasticizers PVC stabilizers, coatings Paints, corrosion inhibitors

Key Differences:

  • Branching Complexity: Neodecanoic acid’s tertiary branching enhances steric hindrance, improving oxidative stability compared to isooctanoic acid .
  • Chain Length: Neodecanoic acid’s longer carbon chain increases molecular weight and boiling point, making it suitable for high-temperature applications.
  • Functionality: 2-Ethylhexanoic acid’s linear ethyl group facilitates better compatibility with polar polymers like PVC, whereas isooctanoic acid is preferred in nonpolar lubricants.

Thermal Stability

Branched carboxylic acids like isooctanoic acid exhibit superior thermal stability compared to linear analogs (e.g., octanoic acid). This property is critical in lubricant formulations, where decomposition at high temperatures must be minimized .

Solubility and Reactivity

The slight water solubility of isooctanoic acid (unlike 2-ethylhexanoic acid) allows its use in emulsions, while its branched structure reduces reactivity with metals, enhancing corrosion resistance .

Industrial Use Cases

  • 2-Ethylhexanoic Acid: Dominates in PVC stabilizers due to its metal-complexing ability.
  • Neodecanoic Acid: Used in anticorrosive coatings for its hydrophobic properties .

Q & A

Q. How to optimize reaction conditions for this compound synthesis while minimizing by-products?

  • Methodology : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Analyze responses (yield, purity) via response surface methodology (RSM) to identify optimal conditions .

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